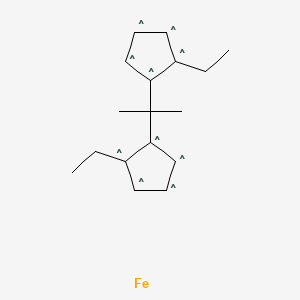
Catocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catocene, also known as 2,2-Bis(ethylferrocenyl)propane, is a high-efficiency burning rate liquid catalyst with excellent comprehensive performance . It is a mixture with four isomers of the different substituting positions of ethyl groups and other different substitutions of diferrocenyl propane compounds .
Synthesis Analysis
The synthesis of this compound involves the use of high-purity ethylferrocene and acetone with sulfuric acid as a catalyst . The crude this compound is then purified by vapor distillation in an inert gas atmosphere .
Molecular Structure Analysis
This compound is a mixture with four isomers of the different substituting positions of ethyl groups and other different substitutions of diferrocenyl propane compounds . These isomers are difficult to separate due to their similar physical and chemical properties .
Chemical Reactions Analysis
This compound has been found to have an effect on the thermal decomposition of ammonium perchlorate (AP) and octogen (HMX) with different particle sizes . High concentration of this compound (more than 15%) benefits the decomposition of fine AP and HMX at low temperature, but has little effect on the decomposition of median and coarse AP .
Physical And Chemical Properties Analysis
This compound is a kind of high-efficiency burning rate liquid catalyst . It is a mixture with four isomers, which are difficult to separate due to their similar physical and chemical properties .
Aplicaciones Científicas De Investigación
Thermal Decomposition in Propellants
Catocene has been studied for its effects on the thermal decomposition of substances like ammonium perchlorate (AP) and octogen (HMX). It has been found that this compound influences the decomposition process, with its role varying based on its concentration and the particle size of AP and HMX. High concentrations of this compound can facilitate the decomposition of fine AP and HMX at lower temperatures, but have minimal impact on median and coarse AP. The decomposition of HMX is mainly influenced by this compound through an increase in heat release during the first decomposition step, while for AP, it also lowers the decomposition temperature (Liu, He, Wang, & Liu, 2014).
Catalytic Mechanisms in Propellants
The incorporation of metallocene family materials, such as ferrocene (Fc) and this compound, in solid propellants can significantly alter their burning rate characteristics. This compound, as part of this family, plays a role in efficiently increasing the burning rate of propellants. However, its usage in solid composite propellants is sometimes limited due to issues like high migration, volatility, and phase separation in low-temperature applications. Despite these challenges, recent advances in the synthesis of Fc-based burning rate catalysts, including this compound, have been promising, highlighting their catalytic and anti-migration mechanisms (Usman et al., 2018).
X-Ray Photoelectron Spectroscopy (XPS) Analysis
Studies have employed XPS to explore the mechanisms of this compound on the thermal decomposition process of AP in composite solid propellants. These studies reveal changes in the binding energy of iron after thermal oxidation, indicating that this compound undergoes oxidation during the thermal decomposition process of AP. This process affects the decomposition rate of AP, with this compound playing a role in the formation of various binding states and contributing to the accelerated decomposition rate of AP's dissociation products (Ning, 2012).
Impact on Mechanical Sensitivities in Propellants
The presence of this compound in high burning-rate composite solid propellants containing fine ammonium perchlorate (fine-AP) has been linked to high mechanical sensitivities. Through low-temperature oxidation, this compound contributes to the formation of compounds like FeO, Fe2O3, or FeClx in the fine-AP/catocene mixture. This reaction significantly impacts the impact and friction sensitivities of the mixture, demonstrating this compound's role in altering the mechanical properties of these materials (Jiang et al., 2015).
Safety and Hazards
Catocene is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
InChI |
InChI=1S/C17H22.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h7-12H,5-6H2,1-4H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLVOODHKKQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][C]1C(C)(C)[C]2[CH][CH][CH][C]2CC.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)




![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1518575.png)

![4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid](/img/structure/B1518577.png)




![2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide](/img/structure/B1518587.png)